Ibutilide
Overview
Description
Ibutilide is recognized as a significant advancement in the pharmacological management of atrial flutter and fibrillation. As a 'pure' class III antiarrhythmic drug, its primary mechanism involves the prolongation of the myocardial action potential duration. This unique action is achieved through the activation of a late inward sodium current and potentially blocking the rapidly activating component of the cardiac delayed rectifier potassium current. Due to its efficacy, Ibutilide has been a focal point in clinical trials aimed at converting atrial flutter or fibrillation into sinus rhythm, showcasing success rates between 33% to 57% across various studies (Foster, Wilde, & Markham, 1997).
Scientific Research Applications
1. Cardioversion of Atrial Flutter and Fibrillation
- Summary of Application: Ibutilide, a class III antiarrhythmic agent, is primarily used for conversion of atrial flutter and fibrillation. It’s a good alternative to electrical cardioversion .
- Methods of Application: Ibutilide is administered to patients with atrial fibrillation and flutter. It has a conversion rate of up to 75% to 80% in recent-onset atrial fibrillation and flutter. The conversion rate is higher for atrial flutter than for atrial fibrillation .
- Results or Outcomes: Ibutilide has shown to be safe in the conversion of chronic atrial fibrillation/flutter among patients receiving oral amiodarone therapy. It facilitates transthoracic defibrillation and decreases the energy requirement of electrical cardioversion by both monophasic and biphasic shocks .
2. Radiofrequency Catheter Ablation of Persistent Atrial Fibrillation
- Summary of Application: Ibutilide is used during radiofrequency catheter ablation of persistent atrial fibrillation to explore the success rate of conversion and related influential factors, and to analyze the effects of ibutilide on postoperative recurrence .
- Methods of Application: Ibutilide is administered to patients who failed in conversion of AF to normal sinus rhythm by intraoperative catheter ablation .
- Results or Outcomes: The overall success rate of conversion using ibutilide administration was 59.9%. The success rate was associated with weight, the duration of AF, diameter of left atrium (LAD), and N-terminal pro-brain natriuretic peptide (NT-proBNP) level .
1. Cardioversion of Atrial Flutter and Fibrillation
- Summary of Application: Ibutilide, a class III antiarrhythmic agent, is primarily used for conversion of atrial flutter and fibrillation. It’s a good alternative to electrical cardioversion .
- Methods of Application: Ibutilide is administered to patients with atrial fibrillation and flutter. It has a conversion rate of up to 75% to 80% in recent-onset atrial fibrillation and flutter. The conversion rate is higher for atrial flutter than for atrial fibrillation .
- Results or Outcomes: Ibutilide has shown to be safe in the conversion of chronic atrial fibrillation/flutter among patients receiving oral amiodarone therapy. It facilitates transthoracic defibrillation and decreases the energy requirement of electrical cardioversion by both monophasic and biphasic shocks .
2. Radiofrequency Catheter Ablation of Persistent Atrial Fibrillation
- Summary of Application: Ibutilide is used during radiofrequency catheter ablation of persistent atrial fibrillation to explore the success rate of conversion and related influential factors, and to analyze the effects of ibutilide on postoperative recurrence .
- Methods of Application: Ibutilide is administered to patients who failed in conversion of AF to normal sinus rhythm by intraoperative catheter ablation .
- Results or Outcomes: The overall success rate of conversion using ibutilide administration was 59.9%. The success rate was associated with weight, the duration of AF, diameter of left atrium (LAD), and N-terminal pro-brain natriuretic peptide (NT-proBNP) level .
3. Pretreatment for Electrical Defibrillation
- Summary of Application: Ibutilide is used as a pretreatment before electrical defibrillation. It has been found to facilitate transthoracic defibrillation and decrease the energy requirement of electrical cardioversion by both monophasic and biphasic shocks .
- Methods of Application: Ibutilide is administered before electrical defibrillation. The conversion rate with ibutilide pretreatment is 100% compared with 72% with no pretreatment .
- Results or Outcomes: The use of Ibutilide as a pretreatment has shown to increase the success rate of electrical defibrillation, making it a valuable tool in the treatment of atrial fibrillation .
4. Treatment of Accessory Pathway-Mediated Atrial Fibrillation
- Summary of Application: Ibutilide is used in the treatment of accessory pathway-mediated atrial fibrillation, where the conversion rate of ibutilide is as high as 95% .
- Methods of Application: Ibutilide is administered to patients with accessory pathway-mediated atrial fibrillation .
- Results or Outcomes: The use of Ibutilide in this application has shown a high success rate, making it an effective treatment option for patients with accessory pathway-mediated atrial fibrillation .
Safety And Hazards
Ibutilide can cause life-threatening irregular heart rhythms2. There is up to a 4% risk of torsade de pointes and a 4.9% risk of monomorphic ventricular tachycardia8. Hence, close monitoring in an intensive care unit setting is warranted during and at least for 4 hours after drug infusion910.
Future Directions
While ibutilide is primarily used for the termination of atrial arrhythmias, its future use could potentially expand to other areas. For instance, it has shown promise in facilitating transthoracic defibrillation and decreasing the energy requirement of electrical cardioversion8. It also appears to show better results in atrial flutter as compared to atrial fibrillation8. However, more research is needed to fully understand its potential applications and long-term effects.
properties
IUPAC Name |
N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O3S/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25/h12-15,20-21,23H,4-11,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOBUEHUHMBRLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
122647-32-9 (Fumarate) | |
Record name | Ibutilide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122647318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20861271 | |
Record name | N-(4-{4-[Ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ibutilide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
MW: 885.23. Crystals from acetone, mp 117-119 °C.; UV max (95% ethanol): 228, 267 nm (epsilon 16670, 894); solubility: (mg/mL): aqueous >100 (pH less than or equal to 7) /Ibutilide fumarate/, 4.73e-03 g/L | |
Record name | Ibutilide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00308 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Ibutilide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7926 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ibutilide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ibutilide is a 'pure' class III antiarrhythmic drug, used intravenously against atrial flutter and fibrillation. At a cellular level it exerts two main actions: induction of a persistent Na+ current sensitive to dihydropyridine Ca2+ channel blockers and potent inhibition of the cardiac rapid delayed rectifier K+ current, by binding within potassium channel pores. In other words, Ibutilide binds to and alters the activity of hERG potassium channels, delayed inward rectifier potassium (IKr) channels and L-type (dihydropyridine sensitive) calcium channels, Ibutilide is a 'pure' class III antiarrhythmic drug, used intravenously against atrial flutter and fibrillation. At a cellular level it exerts two main actions: induction of a persistent Na+ current sensitive to dihydropyridine Ca2+ channel blockers and potent inhibition of the cardiac rapid delayed rectifier K+ current, by binding within the channel pore cavity upon channel gating. Ibutilide has been shown to terminate atrial flutter and fibrillation in animal studies, with some risk of ventricular pro-arrhythmia. Experimental models of hypertrophy/heart failure show altered sensitivity to ibutilide, with increased dispersion of repolarization and incidence of pro-arrhythmia. Patient trials show that ibutilide is effective at terminating atrial arrhythmias when given alone, and that it can increase effectiveness and reduce energy requirements of electrical cardioversion. The risk to patients of polymorphic ventricular tachycardia necessitates careful patient selection and monitoring during and after treatment., Ibutilide injection prolongs action potential duration in isolated adult cardiac myocytes and increases both atrial and ventricular refractoriness in vivo, i.e., class III electrophysiologic effects. Voltage clamp studies indicate that ibutilide fumarate injection, at nanomolar concentrations, delays repolarization by activation of a slow, inward current (predominantly sodium), rather than by blocking outward potassium currents, which is the mechanism by which most other class III antiarrhythmics act. These effects lead to prolongation of atrial and ventricular action potential duration and refractoriness, the predominant electrophysiologic properties of ibutilide fumarate injection in humans that are thought to be the basis for its antiarrhythmic effect., Ibutilide fumarate is a new class III intravenous antiarrhythmic agent indicated for the acute termination of atrial fibrillation and flutter. Ibutilide prolongs repolarization in the atria and ventricle by enhancing the inward depolarizing, slow sodium current, a unique mechanism of action for a class III agent. Atrial refractoriness is prolonged with no evidence of reverse use dependence. Ibutilide may also block the delayed rectifier current, but this does not appear to be clinically relevant. In vitro and at high doses, ibutilide may shorten action potential duration, although this effect has not been noted clinically. Ibutilide can cause torsades de pointes in a rabbit model of proarrhythmia dependent on the formation of early afterdepolarizations. However, it causes less proarrhythmia than sotalol, dofetilide, or sematilide in this model. The pharmacokinetics of ibutilide are linear, its extravascular distribution is rapid and extensive, while its systemic clearance is high (elimination half-life 3-6 hours). Eight metabolites are formed by the liver, only one of which is slightly active. QT prolongation is dose dependent, is maximal at the end of the infusion, and returns to baseline within 2-4 hours following infusion. The pharmacokinetic and electrophysiologic characteristics of ibutilide are complementary in that any risk of proarrhythmia is made manageable by a short half-life. Almost all reported cases of drug-induced torsades de pointes ventricular tachycardia associated with ibutilide have occurred within 40 minutes of starting the infusion. Nevertheless, clinicians using ibutilide can further reduce the chance of torsades de pointes by being very familiar with the criteria for patient selection, and by being prepared to treat it should it occur. When used with full knowledge of its potential risks, ibutilide is a very effective intravenous agent for the acute termination of atrial fibrillation and flutter and is likely to become a significant treatment option for these arrhythmias. | |
Record name | Ibutilide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00308 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ibutilide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7926 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ibutilide | |
CAS RN |
122647-31-8, 130350-52-6, 122647-32-9 | |
Record name | Ibutilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122647-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ibutilide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122647318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibutilide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00308 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(4-{4-[Ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IBUTILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2436VX1U9B | |
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Record name | Ibutilide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7926 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ibutilide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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